4-Desacetamido-4-chloro Andarine-D4 4-Desacetamido-4-chloro Andarine-D4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209956
InChI:
SMILES:
Molecular Formula: C₁₇H₁₀D₄ClF₃N₂O₅
Molecular Weight: 422.78

4-Desacetamido-4-chloro Andarine-D4

CAS No.:

Cat. No.: VC0209956

Molecular Formula: C₁₇H₁₀D₄ClF₃N₂O₅

Molecular Weight: 422.78

* For research use only. Not for human or veterinary use.

4-Desacetamido-4-chloro Andarine-D4 -

Specification

Molecular Formula C₁₇H₁₀D₄ClF₃N₂O₅
Molecular Weight 422.78

Introduction

Chemical Properties and Structure

4-Desacetamido-4-chloro Andarine-D4 features a complex molecular structure with the formula C₁₇H₁₀D₄ClF₃N₂O₅. The IUPAC name for this compound is (2S)-3-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide . This systematic name highlights the presence of four deuterium atoms at positions 2,3,5,6 of the phenoxy ring, a key feature that distinguishes it from the non-deuterated version.

Physical and Chemical Characteristics

The physical and chemical properties of 4-Desacetamido-4-chloro Andarine-D4 closely resemble those of its non-deuterated counterpart, with a few notable differences attributable to isotopic effects. While the search results don't provide specific data for the deuterated version, we can reference the properties of the non-deuterated compound to understand its general characteristics.

Table 1: Physical and Chemical Properties of 4-Desacetamido-4-chloro Andarine-D4

PropertyDescriptionReference
Molecular FormulaC₁₇H₁₀D₄ClF₃N₂O₅
CAS NumberNot assigned
Synonyms(2S)-3-(4-Chloro-2,3,5,6-tetradeuteriophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide; SARM S-9-D4
Purity≥95%
Storage Conditions-20°C
InChIInChI=1S/C17H14ClF3N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1/i2D,3D,5D,6D

For comparison, the non-deuterated 4-Desacetamido-4-chloro Andarine has the following properties:

Table 2: Properties of Non-deuterated 4-Desacetamido-4-chloro Andarine

PropertyDescriptionReference
Molecular FormulaC₁₇H₁₄ClF₃N₂O₅
CAS Number541497-92-1
Molecular Weight418.75
SolubilitySlightly soluble in Chloroform and Methanol
StabilityHygroscopic
AppearancePale Yellow to Dark Yellow Solid
Storage ConditionsHygroscopic, -20°C Freezer, Under inert atmosphere

Structural Comparison with Non-deuterated Analog

The deuterated and non-deuterated forms of 4-Desacetamido-4-chloro Andarine differ only in the substitution of four hydrogen atoms with deuterium atoms on the chlorophenoxy ring. This substitution increases the molecular weight by approximately 4 atomic mass units (from 418.75 to approximately 422.77), which is sufficient to create a distinct mass spectrometric profile while maintaining virtually identical chemical reactivity .

Analytical Applications

The primary value of 4-Desacetamido-4-chloro Andarine-D4 lies in its applications as an analytical standard in mass spectrometry-based methods and other analytical techniques. The deuterium labeling provides crucial advantages in these applications.

Applications in Mass Spectrometry

Mass spectrometry represents one of the most important applications for deuterated compounds like 4-Desacetamido-4-chloro Andarine-D4. The mass difference between the deuterated and non-deuterated forms allows for their simultaneous detection and quantification in complex biological matrices . This property makes deuterated analogs ideal internal standards for quantitative analysis, as they:

  • Co-elute with the non-deuterated compound during chromatographic separation

  • Have nearly identical extraction efficiencies and matrix effects

  • Provide distinct mass spectrometric signatures for accurate quantification

The deuterium labeling enhances the accuracy and sensitivity of mass spectrometric analysis by providing a reliable reference point for quantification . This is particularly valuable in complex matrices such as urine, blood, or tissue samples where matrix effects can significantly impact analytical results.

Nuclear Magnetic Resonance Applications

Nuclear Magnetic Resonance (NMR) spectroscopy provides another important application for deuterated compounds. The deuterium nucleus (²H) has different magnetic properties than the hydrogen nucleus (¹H), allowing for specific investigations of molecular structure and dynamics . While the search results don't provide specific NMR data for 4-Desacetamido-4-chloro Andarine-D4, deuterated compounds generally serve as valuable tools in NMR studies by:

  • Providing reference points for structural elucidation

  • Enabling the study of molecular dynamics through deuterium exchange experiments

  • Reducing unwanted signals from specific regions of the molecule

Research Applications

4-Desacetamido-4-chloro Andarine-D4 serves multiple purposes in pharmaceutical research and development, particularly in studies focusing on the pharmacokinetics, metabolism, and receptor binding characteristics of SARMs.

Pharmacokinetic Studies

The deuterated compound provides an invaluable tool for tracking the absorption, distribution, metabolism, and excretion (ADME) of 4-Desacetamido-4-chloro Andarine in biological systems . Researchers can administer the deuterated compound and distinguish it from endogenous or previously administered non-deuterated compound, allowing for precise tracking of its fate in the body.

Metabolic Investigations

Understanding the metabolic pathways of drugs represents a critical aspect of drug development. The deuterated analog allows researchers to:

  • Identify and quantify metabolites in biological samples

  • Distinguish between different metabolic pathways

  • Study the kinetics of metabolic transformations

The deuterium labeling on specific positions of the molecule can also help identify which parts of the molecule undergo metabolic transformation and which remain intact .

Method Development and Validation

Analytical method development for detecting and quantifying SARMs in biological samples benefits significantly from the availability of deuterated standards. From the literature on andarine detection methods, we can infer that deuterated standards like 4-Desacetamido-4-chloro Andarine-D4 contribute to:

  • Validating extraction procedures

  • Optimizing chromatographic separation methods

  • Developing and validating mass spectrometric detection methods

  • Establishing limits of detection and quantification

Detection Methods and Analytical Considerations

While the search results don't provide specific methods developed for 4-Desacetamido-4-chloro Andarine-D4, we can draw insights from analytical methods developed for related SARMs.

Chromatographic and Mass Spectrometric Methods

Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) represents the predominant analytical technique for detecting and quantifying SARMs, including andarine derivatives . These methods typically involve:

  • Sample preparation (enzymatic hydrolysis, solid-phase extraction, or "dilute-and-shoot" approaches)

  • Chromatographic separation

  • Mass spectrometric detection using various analyzers (triple quadrupole, high-resolution mass spectrometry)

Table 3: Analytical Methods for Andarine Detection

Analytical TechniqueMatrixSample PreparationPerformance CharacteristicsReference
UHPLC-MS/MSHuman"Dilute-and-shoot"LOD: 0.5 ng/mL, LOQ: 2.5 ng/mL, Linearity: 2.5-250 ng/mL
UHPLC-MS/MSBovineSPE (Oasis HLB)Sensitivity: 0.25 ng/mL, Linearity: 0.25-30 ng/mL
UHPLC-HRMSHumanEnzymatic hydrolysis followed by SPELOD < 5 ng/mL
HPLC-MS/MSHumanEnzymatic hydrolysis followed by alkaline LLELOD: 0.1 ng/mL

Challenges in Detection and Quantification

The detection and quantification of SARMs like 4-Desacetamido-4-chloro Andarine in biological samples present several analytical challenges:

  • Low concentrations in biological matrices

  • Complex matrix interferences

  • Potential metabolic transformations

  • Need for efficient extraction and clean-up procedures

Deuterated standards like 4-Desacetamido-4-chloro Andarine-D4 help address these challenges by providing reliable internal standards for quantification, compensating for matrix effects, and improving the accuracy and precision of analytical methods .

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